4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an indole moiety, which is a significant structure in many natural products and pharmaceuticals due to its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The subsequent steps involve the formation of the triazino and benzimidazole rings through cyclization reactions under specific conditions, such as the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3), and sulfonation using sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 5-methoxy-2-methyl-3-indoleacetic acid and 1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid share the indole moiety and exhibit similar biological activities.
Imidazole Derivatives: Compounds such as imidazole and its derivatives are structurally related and have broad chemical and biological properties.
Uniqueness
4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine is unique due to its combination of indole, triazino, and benzimidazole rings, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C19H18N6O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(5-methoxy-1-methylindol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C19H18N6O/c1-24-10-13(12-9-11(26-2)7-8-15(12)24)17-22-18(20)23-19-21-14-5-3-4-6-16(14)25(17)19/h3-10,17H,1-2H3,(H3,20,21,22,23) |
InChI Key |
FIZWMCLQSFCKDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C3N=C(NC4=NC5=CC=CC=C5N34)N |
Origin of Product |
United States |
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